molecular formula C6H5NO2S B1376402 3-(1,3-Thiazol-5-yl)prop-2-enoic acid CAS No. 355009-32-4

3-(1,3-Thiazol-5-yl)prop-2-enoic acid

Cat. No. B1376402
CAS RN: 355009-32-4
M. Wt: 155.18 g/mol
InChI Key: LTZHGASQJGKDOQ-UHFFFAOYSA-N
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Description

“3-(1,3-Thiazol-5-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1418007-47-2. It has a molecular weight of 155.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9)/b2-1+ . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The predicted melting point is 101.47° C, and the predicted boiling point is 341.9° C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Dihydroisoxazoles : A study by Milinkevich et al. (2008) describes the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles using a method involving the condensation of 3-chloropentane-2,4-dione with thioamides, followed by Wittig olefination and nitrile oxide 1,3-dipolar cycloaddition to the prop-1-en-2-yl moiety (Milinkevich, Ye, & Kurth, 2008).

  • Thiazole Derivatives Synthesis : Zavozin et al. (2013) synthesized novel compounds bearing a joint thiazole and a Z-5-aminopent-3-enoic acid fragment from 5-bromolevulinic esters, indicating the potential pharmaceutical applications of these compounds (Zavozin, Ignat’ev, Schulte, & Zlotin, 2013).

  • Characterization of Thiazole Derivatives : Klyba et al. (2015) investigated the fragmentation of 2-(prop-1-en-1-yl)-4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization, providing insights into their structural and stability characteristics (Klyba, Nedolya, Tarasova, & Sanzheeva, 2015).

Pharmacological Applications

  • Antihypertensive and Cardiotropic Drugs : Drapak et al. (2019) synthesized and studied the potential of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines as antihypertensive and cardiotropic drugs (Drapak, Zimenkovsky, Perekhoda, et al., 2019).

  • Anticancer Activity : El Bourakadi et al. (2020) synthesized thiabendazole-derived 1,2,3-triazole compounds and evaluated their in vitro anticancer activity against various human cancer cell lines, demonstrating promising chemotherapeutic potential (El Bourakadi, Mekhzoum, Saby, et al., 2020).

Materials Science Applications

  • Photoalignment of Liquid Crystals : Hegde et al. (2013) reported the use of derived prop-2-enoates from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid in promoting photoalignment of a bulk commercial nematic liquid crystal, demonstrating their potential application in LCDs (Hegde, Alla, Matharu, & Komitov, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1,3-thiazol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZHGASQJGKDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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